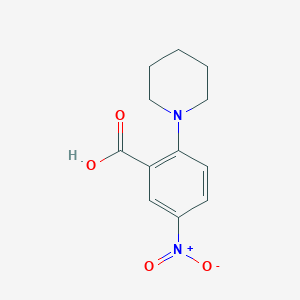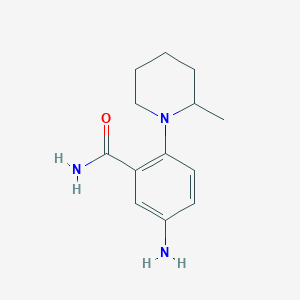
5-(4-甲氧基苯基)噻吩-2-甲醛
描述
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (5-MPCA) is an organic compound that is widely used in scientific research. It is a member of the thiophene family and is a derivative of p-methoxyphenylthiophene-2-carbaldehyde (PMPCA). 5-MPCA is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers materials, such as polythiophenes. 5-MPCA has a wide range of applications in scientific research, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
电化学转化
5-(4-甲氧基苯基)噻吩-2-甲醛及其衍生物在电化学转化的背景下进行研究。例如,已经研究了噻吩在甲醇中的电氧化,产生了二甲氧基加合物和侧链氧化产物 (Yoshida, Takeda, & Fueno, 1991)。这种研究对于理解这些化合物在材料科学和合成化学等各个领域的化学行为和潜在应用至关重要。
功能衍生物的合成
噻吩的功能衍生物合成是另一个重要的研究领域。例如,已经探索了噻吩衍生物的硝化反应,产生了类似5-硝基衍生物的化合物 (Shvedov, Vasil'eva, Romanova, & Grinev, 1973)。这一研究领域对于开发具有特定性能的新材料至关重要,例如增强导电性或特定反应性以进行进一步的化学转化。
偶联反应
该化合物已在偶联反应的背景下进行研究,例如钐二碘化物促进的噻吩甲醛偶联反应 (Yang & Fang, 1995)。这些反应对于构建复杂分子至关重要,这些分子可以用于制药、农药或作为有机合成中间体。
区域选择性合成
区域选择性合成,例如创建5-丙基-2-((三苯甲氧基)甲基)噻吩-3-甲醛,展示了噻吩衍生物在精确合成应用中的潜力 (Bar, 2021)。这种研究对于药物发现领域和新型有机材料的开发至关重要。
属性
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383955 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-67-1 | |
| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)






![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

